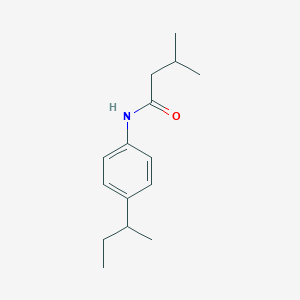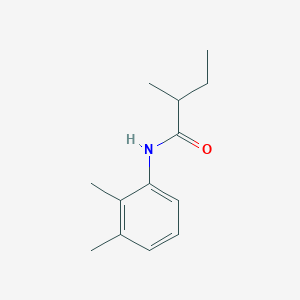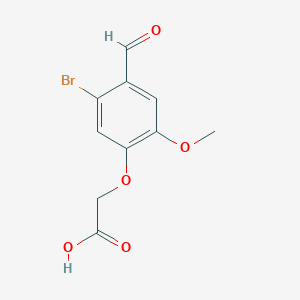
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9BrO5. This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid typically involves the O-acylation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with acetic acid or its derivatives . The reaction conditions often include the use of acetyl chloride and a base such as pyridine to facilitate the acylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed reactions with boronic acids in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(5-Bromo-4-carboxy-2-methoxyphenoxy)acetic acid.
Reduction: 2-(5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is not well-documented. its reactivity is primarily due to the presence of the formyl and bromine groups, which can participate in various chemical reactions. The formyl group can act as an electrophile in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of an acetic acid group.
2-Bromo-4,5-diethoxybenzaldehyde: Similar structure but with ethoxy groups instead of a methoxy group.
Uniqueness
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and related fields.
Eigenschaften
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWGSDFTCMCIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


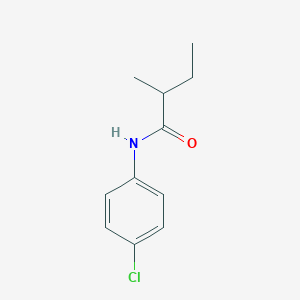
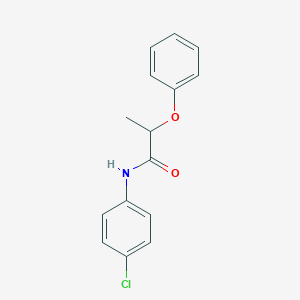
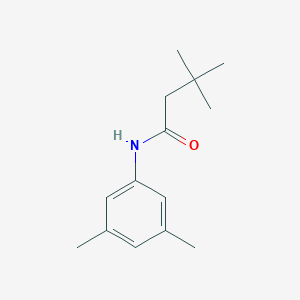
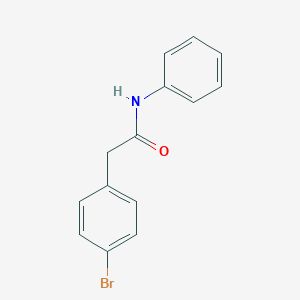
![Dimethyl 5-[(2-phenylbutanoyl)amino]isophthalate](/img/structure/B411725.png)

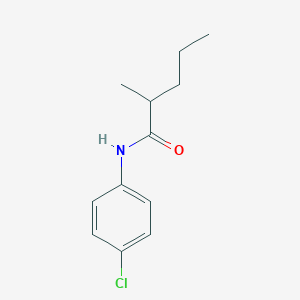
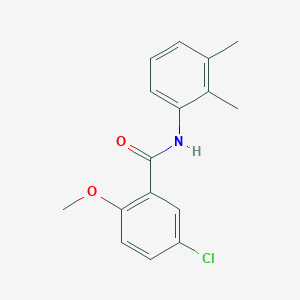
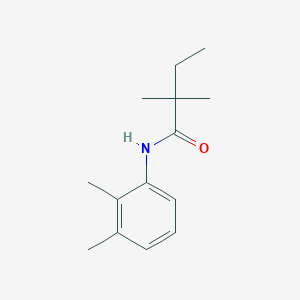
![Dimethyl 5-[(2,2-dimethylbutanoyl)amino]isophthalate](/img/structure/B411732.png)
